molecular formula C7H3Cl2NO B1360982 2,3-Dichlorophenyl isocyanate CAS No. 25550-53-2

2,3-Dichlorophenyl isocyanate

Cat. No.: B1360982
CAS No.: 25550-53-2
M. Wt: 188.01 g/mol
InChI Key: FYWJWWMKCARWQG-UHFFFAOYSA-N
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Description

2,3-Dichlorophenyl isocyanate is an organic compound with the molecular formula C7H3Cl2NO and a molecular weight of 188.01 g/mol . It is a derivative of benzene, characterized by the presence of two chlorine atoms and an isocyanate group attached to the benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

2,3-Dichlorophenyl isocyanate can be synthesized through several methods. One common synthetic route involves the reaction of 1,2-dichlorobenzene with phosgene (COCl2) in the presence of a catalyst . The reaction typically occurs under controlled conditions, such as low temperature and an inert atmosphere, to prevent unwanted side reactions. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure efficient and consistent production.

Chemical Reactions Analysis

2,3-Dichlorophenyl isocyanate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases, acids, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2,3-Dichlorophenyl isocyanate involves the reactivity of the isocyanate group. The isocyanate group can form covalent bonds with nucleophiles, such as amines and alcohols, through nucleophilic addition reactions . This reactivity allows the compound to modify various molecular targets, including proteins and other biomolecules, leading to changes in their structure and function.

Comparison with Similar Compounds

2,3-Dichlorophenyl isocyanate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications in various fields.

Properties

IUPAC Name

1,2-dichloro-3-isocyanatobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NO/c8-5-2-1-3-6(7(5)9)10-4-11/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYWJWWMKCARWQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)N=C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50948448
Record name 1,2-Dichloro-3-isocyanatobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50948448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41195-90-8, 25550-53-2
Record name 2,3-Dichlorophenyl isocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41195-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, dichloroisocyanato-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025550532
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dichloro-3-isocyanatobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041195908
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dichloro-3-isocyanatobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50948448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-dichloro-3-isocyanatobenzene
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